molecular formula C21H22F3NO3 B2981653 4-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxane-4-carboxamide CAS No. 1351584-69-4

4-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxane-4-carboxamide

Cat. No.: B2981653
CAS No.: 1351584-69-4
M. Wt: 393.406
InChI Key: SLBAYMIJCYDTKD-UHFFFAOYSA-N
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Description

The compound 4-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxane-4-carboxamide is a structurally complex molecule featuring an oxane (tetrahydropyran) ring substituted with a phenyl group at the 4-position and an amide-linked trifluorinated hydroxypropyl-phenyl moiety. Its structural analogs, discussed below, provide indirect insights into its properties.

Properties

IUPAC Name

4-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3NO3/c22-21(23,24)20(27,17-9-5-2-6-10-17)15-25-18(26)19(11-13-28-14-12-19)16-7-3-1-4-8-16/h1-10,27H,11-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBAYMIJCYDTKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxane-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies, supported by data tables and diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

Property Details
Molecular Formula C19H20F3NO2
Molecular Weight 357.36 g/mol
Functional Groups Carboxamide, Hydroxy, Trifluoromethyl
IUPAC Name 4-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)carboxamide

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group contributes to increased binding affinity due to its electron-withdrawing properties, while the hydroxy group facilitates hydrogen bonding interactions. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance:

  • Inhibition Studies : Compounds with trifluoromethyl groups have shown increased activity against various pathogens due to enhanced membrane permeability and interaction with bacterial cell walls.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes:

Enzyme IC50 Value (μM) Remarks
Acetylcholinesterase (AChE)19.2Moderate inhibition observed
Butyrylcholinesterase (BChE)13.2Effective against cholinesterases
Cyclooxygenase-2 (COX-2)Not specifiedPotential anti-inflammatory activity

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines:

  • MCF-7 Cell Line : The compound demonstrated moderate cytotoxicity, indicating potential as an anticancer agent.

Case Studies and Research Findings

  • Study on Trifluoromethyl Compounds :
    • A study highlighted that compounds containing trifluoromethyl groups exhibited enhanced biological activity due to their ability to form stable interactions with target proteins .
    • The study utilized molecular docking simulations to predict interactions between the compound and various enzyme targets.
  • Evaluation Against Cholinesterases :
    • Several derivatives were tested for their ability to inhibit cholinesterases, with IC50 values indicating varying degrees of effectiveness .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

Trifluoro vs. Chloro Substituents
  • Target Compound: The trifluoro (-CF₃) group in the propyl chain likely increases lipophilicity and electron-withdrawing effects compared to chlorine in 3-chloro-N-phenyl-phthalimide (). Chlorine in isoindoline-dione derivatives enhances reactivity in polymer synthesis (e.g., polyimide monomers) but may reduce metabolic stability relative to -CF₃ .
Hydroxy Group and Chirality
  • The 2-hydroxy group in the target compound introduces a chiral center, analogous to (S)-4-phenyl-N-(3-phenylamino)propyl)-2-((3-(phenylamino)propyl)butanamide (), which displays an optical rotation of [α]ᴅ = -4.2 (c 0.89, MeOH). Stereochemistry in such compounds can significantly influence biological activity and binding affinity .

Structural Rigidity and Ring Systems

  • Oxane Ring vs. Rigid oxane rings may enhance selectivity in target binding but reduce adaptability to diverse receptor conformations.

Data Tables for Comparative Analysis

Table 1: Substituent and Functional Group Comparison

Compound Name Key Substituents Molecular Weight (g/mol)* Key Functional Groups
Target Compound -CF₃, -OH, oxane ring ~437.4 Amide, hydroxy, trifluoromethyl
3-Chloro-N-phenyl-phthalimide () -Cl, isoindoline-dione 271.7 Imide, chloro
(S)-4-Phenyl-N-(3-phenylamino)propyl)butanamide () -NH-phenyl, amide ~395.5 Amide, amine
4-Phenyl-3-phenethyl-1,4-diazepan-2-one () Diazepanone, phenethyl ~308.4 Lactam, phenyl

*Calculated based on structural formulas.

Critical Analysis of Structural and Functional Implications

  • Fluorine Effects : The -CF₃ group in the target compound likely improves metabolic stability and membrane permeability compared to chlorine or amine substituents in analogs.
  • Chirality : The hydroxy group’s stereochemistry could lead to enantiomer-specific activity, as seen in ’s (S)-enantiomer, though experimental verification is needed.

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